molecular formula C16H10BrClN2O2S B2414732 (Z)-4-bromo-N-(3-(2-chlorophenyl)-4-oxothiazolidin-2-ylidene)benzamide CAS No. 303093-10-9

(Z)-4-bromo-N-(3-(2-chlorophenyl)-4-oxothiazolidin-2-ylidene)benzamide

Cat. No.: B2414732
CAS No.: 303093-10-9
M. Wt: 409.68
InChI Key: GGGYZBYUCARLCU-MNDPQUGUSA-N
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Description

Benzamide, which is a part of the compound you mentioned, is an organic compound with the chemical formula of C7H7NO . It is the simplest amide derivative of benzoic acid . In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals .


Synthesis Analysis

Benzamide derivatives can be synthesized through reactions of arylamine compounds with dichlorobenzoyl chloride . The reaction is performed in N,N′-dimethylformamide solution at 60 °C . These new compounds are characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .


Molecular Structure Analysis

The molecular structure of benzamide derivatives can be established by X-ray crystallography . For example, one of the benzamide derivatives crystallizes in triclinic space group Pī .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives involve the reaction of arylamine compounds with dichlorobenzoyl chloride . The reaction is monitored by TLC (methanol/ethyl acetate: v/v = 1/4) .


Physical and Chemical Properties Analysis

Benzamide has a molar mass of 121.139 g·mol−1 . It has a density of 1.341 g/cm3 . It has a melting point of 127 to 130 °C and a boiling point of 288 °C . It is slightly soluble in water and soluble in many organic solvents .

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Structural Analysis: A convenient, one-pot, multicomponent synthesis method has been developed for new (4-oxothiazolidine-2-ylidene)benzamide derivatives. These compounds, characterized by various spectroscopic techniques and single-crystal X-ray analysis, show promise for further applications in medicinal chemistry (Hossaini et al., 2017).

Antimicrobial and Anticancer Properties

  • Antimicrobial Activity: A novel series of 4-thiazolidinone derivatives has been synthesized, demonstrating significant in vitro antimicrobial potentials. The compounds' structure-activity relationship indicated key electronic and topological parameters crucial for antimicrobial activity (Deep et al., 2016).
  • Anticancer Activity: Synthesized indapamide derivatives, structurally similar to (Z)-4-bromo-N-(3-(2-chlorophenyl)-4-oxothiazolidin-2-ylidene)benzamide, showed significant proapoptotic activity against melanoma cell lines. The derivatives also inhibited specific human carbonic anhydrase isoforms, indicating potential for cancer treatment (Yılmaz et al., 2015).
  • Novel Antifungal Agents: Some novel N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides were synthesized and tested for antifungal activity, showing moderate effectiveness, potentially paving the way for new antifungal treatments (Saeed et al., 2008).

Mechanistic Insights and Molecular Interactions

  • Spectroelectrochemical Study: The electrochemical reduction of compounds structurally related to this compound was studied, revealing insights into the electron transfer reactions and mechanistic aspects of these derivatives, providing a deeper understanding of their chemical behavior (Cekic‐Laskovic et al., 2011).
  • Molecular Interaction Analysis: The crystal structure, Hirshfeld surface analysis, and DFT calculations of certain derivatives showed significant molecular interactions, providing a detailed understanding of the compounds' solid-state structures and their potential applications in drug design (Saeed et al., 2020).

Future Directions

Benzamide derivatives have been the subject of intense interest as potential therapeutic targets . They have been linked to various disease states and conditions, making them promising candidates for future drug development .

Properties

IUPAC Name

4-bromo-N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClN2O2S/c17-11-7-5-10(6-8-11)15(22)19-16-20(14(21)9-23-16)13-4-2-1-3-12(13)18/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGYZBYUCARLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=NC(=O)C2=CC=C(C=C2)Br)S1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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